molecular formula C13H14N4O2S2 B2384617 2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide CAS No. 2262428-52-2

2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide

Cat. No.: B2384617
CAS No.: 2262428-52-2
M. Wt: 322.4
InChI Key: WAZFJOLNNGMVBD-UHFFFAOYSA-N
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Description

2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide is a complex organic compound that features a cyano group, a thiazole ring, and a pyridine sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via cyanoacetylation, where an amine reacts with an alkyl cyanoacetate.

    Sulfonamide Formation: The sulfonamide moiety is formed by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of 2-Cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-cyano-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-9-8-16-12(20-9)13(2,3)17-21(18,19)11-5-4-6-15-10(11)7-14/h4-6,8,17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZFJOLNNGMVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)(C)NS(=O)(=O)C2=C(N=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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